4-Thio-UTP Exhibits 3- to 30-Fold Differential Selectivity Between P2Y2 and P2Y4 Receptors Compared to 2-Thio and 5-Substituted UTP Analogs
In a comprehensive structure-activity relationship study comparing multiple uracil nucleotide modifications at human P2Y2 and P2Y4 receptors, 4-thio substitution of the uracil base produced a UTP analogue with increased potency relative to unmodified UTP for activation of both P2Y2 and P2Y4 receptors. In direct contrast, 2-thio substitution and halo- or alkyl substitution in the 5-position of the uracil base resulted in molecules that were 3–30-fold more potent at the P2Y2 receptor than at the P2Y4 receptor [1]. This differential selectivity profile is a direct consequence of the specific substitution position on the uracil ring. Additionally, 4-thio-UTP achieves an EC50 of 35 nM at human P2Y2 and 350 nM at human P2Y4 receptors [2], whereas the most potent P2Y2-selective agonist in the same series, 2-thio-UTP, exhibits an EC50 of 50 nM at P2Y2 with ≥30-fold selectivity versus P2Y4 and P2Y6 [3].
| Evidence Dimension | Receptor subtype selectivity (P2Y2 vs. P2Y4 activation ratio) |
|---|---|
| Target Compound Data | 4-Thio-UTP: Balanced dual P2Y2/P2Y4 agonist; EC50 hP2Y2 = 35 nM, EC50 hP2Y4 = 350 nM; fold selectivity ≈ 10-fold P2Y2-preferring |
| Comparator Or Baseline | 2-Thio-UTP and 5-substituted UTP analogues: 3–30-fold more potent at P2Y2 than P2Y4; 2-thio-UTP EC50 hP2Y2 = 50 nM, ≥30-fold selective vs P2Y4 |
| Quantified Difference | 4-Thio substitution yields increased potency at both receptors vs UTP, whereas 2-thio and 5-substituted analogues confer 3–30-fold P2Y2 selectivity |
| Conditions | Human P2Y2 and P2Y4 receptors stably expressed in 1321N1 astrocytoma cells; [3H]inositol phosphate accumulation assay |
Why This Matters
Researchers requiring balanced dual P2Y2/P2Y4 activation for studying epithelial ion transport or inflammatory signaling must select 4-thio-UTP (derived from 4-Thio-ump) rather than 2-thio-UTP or 5-substituted analogues, which are biased toward P2Y2.
- [1] Jacobson KA, Costanzi S, Ivanov AA, Tchilibon S, Besada P, Gao ZG, Maddileti S, Harden TK. Structure activity and molecular modeling analyses of ribose- and base-modified uridine 5′-triphosphate analogues at the human P2Y2 and P2Y4 receptors. Biochem Pharmacol. 2005;71(4):540-549. doi:10.1016/j.bcp.2005.11.010 View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). 4-thio-UTP Ligand Activity Charts. Ligand ID: 1730. ChEMBL Ligand: CHEMBL1767409. J Med Chem (2011) 54: 2878-2890. PMID: 21417463. View Source
- [3] El-Tayeb A, Qi A, Nicholas RA, Müller CE. Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. J Med Chem. 2006;49(24):7076-7087. doi:10.1021/jm060848j View Source
